molecular formula C28H27N3O3 B2355065 3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 872198-42-0

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-(3-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline

Cat. No. B2355065
CAS RN: 872198-42-0
M. Wt: 453.542
InChI Key: OSRVHDNXLPLCAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as quinolines and derivatives. Quinolines are compounds containing a quinoline moiety, a bicyclic heterocycle made up of a benzene ring fused to a pyridine ring .


Synthesis Analysis

The synthesis of quinoline derivatives has been a subject of interest in medicinal chemistry due to their versatile applications. Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of a similar compound, “3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline”, has been reported in PubChem. The molecular formula is C28H25N3O3 .


Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions. For instance, they can participate in transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “3-(4-ethoxyphenyl)-5-(4-methylbenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline”, have been reported in PubChem. The molecular weight is 451.5 g/mol, and it has a topological polar surface area of 58.4 Ų .

Scientific Research Applications

Synthesis of Pharmaceutically Active Compounds

Quinoline derivatives are crucial for synthesizing various pharmaceutically active compounds. For instance, Bänziger et al. (2000) discussed the practical and large-scale synthesis of rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, highlighting the importance of quinoline derivatives as intermediates in pharmaceutical manufacturing (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Cytotoxic Activity

Quinoline derivatives have also been studied for their potential in cancer treatment. Deady et al. (2003) synthesized carboxamide derivatives of benzo[b][1,6]naphthyridines and tested their growth inhibitory properties against various cancer cell lines, demonstrating some compounds' potent cytotoxic effects with IC(50) values less than 10 nM (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Novel Synthetic Pathways

Research into novel synthetic pathways for creating complex molecular structures is another significant application. Aleksanyan and Hambardzumyan (2013) explored the synthesis and transformations of 2-(4-ethoxycarbonylphenylamino)- and 2-(2-carboxyphenylamino)-4-methylquinolines, contributing to the development of new methods for synthesizing quinoline derivatives with potential applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013).

Mechanism of Action

While the specific mechanism of action for this compound is not known, quinolones, a class of compounds structurally similar to quinolines, act by converting their targets, gyrase and topoisomerase IV, into toxic enzymes that fragment the bacterial chromosome .

Future Directions

The future directions for this compound could involve further studies to understand its potential biological and pharmaceutical activities. Quinoline derivatives have been reported to have a wide range of biological activities, making them interesting targets for drug discovery .

properties

IUPAC Name

3-(4-ethoxyphenyl)-7,8-dimethoxy-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O3/c1-5-34-21-11-9-20(10-12-21)27-23-17-31(16-19-8-6-7-18(2)13-19)24-15-26(33-4)25(32-3)14-22(24)28(23)30-29-27/h6-15,17H,5,16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRVHDNXLPLCAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC(=C(C=C43)OC)OC)CC5=CC=CC(=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.